BENGHE Foundational & Exploratory

Check Availability & Pricing

Prosulfuron in Mammalian Systems: A
Toxicological Deep Dive

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Prosulfuron

Cat. No.: B166686

For the attention of researchers, scientists, and professionals in drug development, this
technical guide provides a comprehensive analysis of the toxicological profile of the herbicide
Prosulfuron in mammalian systems. This document synthesizes key findings on its toxicity,
outlines the methodologies of pivotal studies, and explores its mechanism of action at the
cellular level.

Prosulfuron, a sulfonylurea herbicide, is designed to control broadleaf weeds by inhibiting the
enzyme acetolactate synthase (ALS), which is crucial for the synthesis of branched-chain
amino acids (BCAAs) in plants. While this mode of action is specific to plants and
microorganisms, understanding its potential impact on mammalian systems is paramount for
assessing human and environmental health risks. This guide delves into the acute, sub-
chronic, and chronic effects, as well as the genotoxic, carcinogenic, reproductive, and
neurotoxic potential of Prosulfuron in various mammalian models.

Executive Summary of Toxicological Endpoints

Prosulfuron exhibits a low order of acute toxicity via oral, dermal, and inhalation routes in
mammalian studies. Subchronic and chronic exposure have identified the liver and
hematopoietic system as potential target organs, with effects such as reduced body weight gain
and hepatotoxicity observed at higher dose levels. Prosulfuron is not considered to be
genotoxic in vivo or carcinogenic. Developmental and reproductive toxicity studies have shown
effects only at doses that also induce significant maternal toxicity. Neurotoxicity has been

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b166686?utm_src=pdf-interest
https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

Foundational & Exploratory
Check Availability & Pricing

BENCHE

observed in some studies at high doses, but overall, Prosulfuron is not considered a
neurotoxic hazard to humans.

Quantitative Toxicological Data

The following tables summarize the key quantitative data from toxicological studies on

Prosulfuron.

Acute Toxicity Species Route Value Classification
LD50 Rat (male) Oral 949 mg/kg bw Moderately Toxic
LD50 Rat (female) Oral 546 mg/kg bw Moderately Toxic
LD50 Mouse (male) Oral 1208 mg/kg bw Slightly Toxic
LD50 Mouse (female) Oral 1262 mg/kg bw Slightly Toxic
LD50 Rabbit Dermal >2000 mg/kg bw  Not Classified
LC50 (4-hour) Rat Inhalation >5.467 mg/L Not Classified

© 2025 BenchChem. All rights reserved. 2/12 Tech Support


https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/product/b166686?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

Repeated
Study _ -
Dose . Species NOAEL LOAEL Key Findings
o Duration
Toxicity
Decreased
feed
) efficiency,
Subchronic _
oral 90-day Dog - 54 mg/kg/day  hematological
ra
findings, and
hepatotoxicity
[1]
Increased
incidence of
Chronic Oral tumors
& considered
) - 2-year Rat - - o
Carcinogenici incidental and
ty not
treatment-
related.[2]
Not
) o carcinogenic
Carcinogenici
. 18-month Mouse - - at doses up
Y to the limit
dose.

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/37664877/
https://www.apvma.gov.au/sites/default/files/publication/13936-prs-prosulfuron.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b166686?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Reproductiv
e& i NOAEL NOAEL Lo
Study Type Species _ Key Findings
Developmen (Parental) (Offspring)
tal Toxicity
Not a
Two-
) Rat - - - reproductive
Generation _
toxicant.[2]
Skeletal
variations
and
malformation
Development ) s observed
Rat & Rabbit - - - )
al only in the
presence of
marked
maternal
toxicity.[2]
Neurotoxicity — Study Type Species NOAEL LOAEL Key Findings
250 Abnormal gait
Acute Rat - - ]
mg/kg/day in females.[1]
Reference Values Value Issuing Body
Acceptable Daily Intake (ADI) 0.02 mg/kg bw/day EU Pesticides Database
Acute Reference Dose (ARfD) 0.1 mg/kg bw EU Pesticides Database
Acceptable Operator Exposure .
0.06 mg/kg bw/day EU Pesticides Database

Level (AOEL)

Mechanism of Action in Mammalian Systems

Prosulfuron's primary mode of action is the inhibition of acetolactate synthase (ALS), an
enzyme not present in mammals. Therefore, the toxicological effects observed in mammalian
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systems are not due to the direct inhibition of a homologous enzyme but are likely secondary to
other factors or occur at high concentrations where off-target effects may manifest. The
observed toxicities, such as reduced body weight gain and effects on the liver and
hematopoietic system, may be related to metabolic stress or other cellular disruptions at high
doses.

The following diagram illustrates the primary mechanism of Prosulfuron in susceptible
organisms and the potential downstream consequences in mammalian systems at high
exposure levels.
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Figure 1: Prosulfuron's mechanism in plants and potential effects in mammals.

Detailed Experimental Protocols

The toxicological evaluation of Prosulfuron has been conducted following internationally
recognized guidelines, primarily those established by the Organisation for Economic Co-
operation and Development (OECD). The following sections detail the methodologies for key

toxicological studies.

Acute Toxicity Testing

Acute toxicity studies are designed to assess the adverse effects that occur within a short time

after administration of a single dose of a substance.

Acute Toxicity Workflow (Oral, Dermal, Inhalation)

Observation Period
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Clinical signs, mortality, body weight
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Single Dose Administration
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Click to download full resolution via product page
Figure 2: General workflow for acute toxicity studies.
o Acute Oral Toxicity (as per OECD 401/420/423/425):
o Test System: Typically conducted in rats (e.g., Wistar or Sprague-Dawley strains).

o Dosing: A single dose of Prosulfuron is administered by oral gavage. The substance is
usually dissolved or suspended in a suitable vehicle (e.g., corn oil, water). Multiple dose
groups with a control group are used to determine the dose-response relationship.

o Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in
skin, fur, eyes, and behavior), and body weight changes for at least 14 days.
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o

Endpoint: The primary endpoint is the LD50 (median lethal dose), which is the statistically
estimated dose that is expected to be lethal to 50% of the tested animals.

o Acute Dermal Toxicity (as per OECD 402):

o

Test System: Commonly performed in rabbits or rats.

Dosing: A single dose of Prosulfuron is applied to a shaved area of the skin (at least 10%
of the body surface area) and held in contact with the skin for 24 hours under a porous
gauze dressing.

Observations: Similar to the oral toxicity study, animals are observed for 14 days for signs
of toxicity and skin reactions at the application site.

Endpoint: The dermal LD50 is determined.

e Acute Inhalation Toxicity (as per OECD 403):

o

Test System: Typically conducted in rats.

Dosing: Animals are exposed to an aerosol or vapor of Prosulfuron in an inhalation
chamber for a fixed period, usually 4 hours.

Observations: Animals are observed for toxic effects and mortality during and after
exposure for a 14-day period.

Endpoint: The LC50 (median lethal concentration) is determined.

Genotoxicity Assays

Genotoxicity assays are performed to detect if a substance can induce genetic damage.
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In Vitro & In Vivo Genotoxicity Testing

In Vitro Assays In Vivo Assays

Mammalian Cell Gene Mutation Assay In Vitro Chromosomal Aberration Test Mammalian Erythrocyte Micronucleus Test
(e.g., HPRT - OECD 476) (OECD 473) (OECD 474)

Bacterial Reverse Mutation Assay
(Ames Test - OECD 471)
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Figure 3: Tiered approach for genotoxicity assessment.

o Bacterial Reverse Mutation Assay (Ames Test; OECD 471):

o Test System: Uses several strains of Salmonella typhimurium and Escherichia coli with
pre-existing mutations that render them unable to synthesize an essential amino acid
(e.g., histidine or tryptophan).

o Method: The bacterial strains are exposed to various concentrations of Prosulfuron, both
with and without a metabolic activation system (S9 mix from rat liver). If Prosulfuron is a
mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium
lacking the essential amino acid.

o Endpoint: A significant increase in the number of revertant colonies compared to the
control indicates a positive result. Prosulfuron was negative in the Ames test.[2]

« In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT Assay; OECD 476):

o Test System: Uses mammalian cell lines (e.g., Chinese hamster ovary cells) to detect
gene mutations.

o Method: Cells are treated with Prosulfuron, and mutations at a specific gene locus (e.g.,
the hypoxanthine-guanine phosphoribosyl transferase, HPRT, gene) are assessed.
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o Endpoint: An increase in the frequency of mutant cells indicates mutagenic potential.
Prosulfuron was positive in a gene mutation assay with metabolic activation.[2]

e In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474):
o Test System: Typically performed in mice or rats.

o Method: Animals are treated with Prosulfuron, and bone marrow or peripheral blood is
collected. The erythrocytes are examined for the presence of micronuclei, which are small
nuclei that form from chromosome fragments or whole chromosomes that were not
incorporated into the main nucleus during cell division.

o Endpoint: A significant increase in the frequency of micronucleated erythrocytes in treated
animals compared to controls indicates that the substance is genotoxic in vivo.
Prosulfuron was negative in an in vivo micronucleus assay in mice.[2]

Carcinogenicity Studies

Carcinogenicity studies are long-term studies designed to assess the potential of a substance

to cause cancer.

e Long-Term Carcinogenicity Study (as per OECD 451):

o

Test System: Typically conducted in two rodent species, usually rats and mice.

o Dosing: Prosulfuron is administered in the diet for a major portion of the animal's lifespan
(e.g., 18-24 months). At least three dose levels and a control group are used.

o Observations: Animals are monitored for clinical signs, body weight changes, food
consumption, and the development of tumors. A complete histopathological examination of
all organs and tissues is performed at the end of the study.

o Endpoint: The incidence and type of tumors in the treated groups are compared to the
control group. Prosulfuron was not found to be carcinogenic in mice.[2] While an
increased incidence of tumors was seen in a rat study, they were considered incidental
and not related to the treatment.[2]
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Reproductive and Developmental Toxicity Studies

These studies evaluate the potential of a substance to interfere with reproduction and normal

development.

o Two-Generation Reproduction Toxicity Study (as per OECD 416):

[e]

Test System: Conducted in rats.

Method: Two generations of animals (P and F1) are exposed to Prosulfuron before
mating and throughout gestation and lactation.

Observations: Effects on mating, fertility, pregnancy, offspring viability, growth, and
development are evaluated.

Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) for parental, reproductive, and
offspring toxicity is determined. Prosulfuron was not found to be a reproductive toxicant.

[2]

e Prenatal Developmental Toxicity Study (as per OECD 414):

(¢]

Test System: Conducted in at least two mammalian species, usually rats and rabbits.

Method: Pregnant females are dosed with Prosulfuron during the period of
organogenesis.

Observations: The dams are examined for signs of toxicity, and the fetuses are examined
for external, visceral, and skeletal abnormalities.

Endpoint: The NOAEL for maternal and developmental toxicity is determined. Skeletal
variations and malformations were seen in rats and rabbits, but only at doses that caused
marked maternal toxicity.[2]

Conclusion

Based on a comprehensive review of the available toxicological data, Prosulfuron

demonstrates a low level of acute toxicity in mammalian systems. The primary target organs

identified in repeated dose studies are the liver and hematopoietic system, with effects
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generally observed at high dose levels. Prosulfuron is not considered to be genotoxic in vivo,
carcinogenic, or a primary reproductive or developmental toxicant. The observed
developmental effects occur secondary to maternal toxicity. While some neurotoxic effects have
been noted at high doses in specific studies, the overall evidence does not indicate a
significant neurotoxic hazard to humans. The established reference values (ADI, ARfD, and
AOEL) provide a basis for risk assessment and the safe handling and use of this herbicide.
Further research into the specific molecular pathways affected in mammals at high doses could
provide a more complete understanding of its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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